Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
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Overview
Description
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is a chemical compound with the molecular formula C17H16O6 and a molecular weight of 316.31 g/mol . This compound is known for its unique structure, which includes both ester and phenolic functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar ester functional group but differs in its aromatic substitution pattern.
Benzofuran derivatives: These compounds share the phenolic functional group and have been studied for their antimicrobial properties.
Uniqueness
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is unique due to its combination of phenolic and ester functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-2-22-17(21)11-3-6-13(7-4-11)23-10-16(20)14-8-5-12(18)9-15(14)19/h3-9,18-19H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTLDMOMHZQGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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